molecular formula C15H14N2O4S2 B2894473 3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole CAS No. 946261-32-1

3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Cat. No. B2894473
CAS RN: 946261-32-1
M. Wt: 350.41
InChI Key: BKXASBGCTJNBQC-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C15H14N2O4S2 and its molecular weight is 350.41. The purity is usually 95%.
BenchChem offers high-quality 3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

A novel pyrazole derivative, including the 3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole framework, was synthesized and characterized through various techniques, including FT-IR, NMR, MS, UV-visible spectra, and single crystal X-ray diffraction studies. The structure exhibited a twisted conformation between the pyrazole and thiophene rings, underlining its potential for further chemical and pharmaceutical research applications. The compound's crystal structure was stabilized by intermolecular hydrogen bonds, showcasing three-dimensional supramolecular self-assembly. This level of structural detail supports the compound's utility in designing molecules with desired physical and chemical properties for specific applications (Kumara et al., 2018).

Antitumor and Antimicrobial Potential

Further studies on derivatives of pyrazole compounds, including variations similar to the subject compound, have demonstrated promising antitumor and antimicrobial activities. For instance, a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has shown significant anti-tumor activity against various cancer cell lines, highlighting the potential of such compounds in cancer therapy. These findings suggest that modifications of the 3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole structure could lead to potent antitumor agents (Gomha, Edrees, & Altalbawy, 2016).

In addition, these compounds have been evaluated for their antimicrobial properties, with some derivatives showing activity surpassing that of reference drugs. This indicates the compound's framework could serve as a foundation for developing new antimicrobial agents, which is crucial given the rising challenge of antibiotic resistance (Mansour et al., 2020).

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S2/c1-23(18,19)17-12(15-3-2-6-22-15)8-11(16-17)10-4-5-13-14(7-10)21-9-20-13/h2-7,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXASBGCTJNBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OCO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.